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Compound of Interest

Compound Name: 4-Pyridinecarboxaldehyde

Cat. No.: B046228 Get Quote

This guide provides a comprehensive overview of the spectral data for 4-
Pyridinecarboxaldehyde, a key building block in pharmaceutical and materials science. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopic characteristics. This document is intended for researchers,

scientists, and drug development professionals, offering a centralized resource for the

identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for 4-Pyridinecarboxaldehyde.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Pyridinecarboxaldehyde is characterized by signals from the

aldehydic proton and the protons on the pyridine ring.
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Proton

Assignment

Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Solvent

H-C=O

(Aldehyde)
10.11 - 10.33 Singlet -

CDCl₃ / DMSO-

d₆

H-2, H-6 (ortho

to N)
8.90 - 9.07 Doublet 5.2

CDCl₃ / DMSO-

d₆

H-3, H-5 (meta to

N)
7.72 - 7.97 Doublet 5.2

CDCl₃ / DMSO-

d₆

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) ppm Solvent

C=O (Aldehyde) 192.5 CDCl₃

C-4 (ipso to CHO) 142.0 CDCl₃

C-2, C-6 (ortho to N) 151.0 CDCl₃

C-3, C-5 (meta to N) 122.0 CDCl₃

Note: Chemical shifts are reported relative to the solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Pyridinecarboxaldehyde shows characteristic absorption bands for the

aldehyde and pyridine functionalities.
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Vibrational Mode Frequency (cm⁻¹) Intensity

C-H stretch (aldehyde) ~2850, ~2750 Medium

C=O stretch (aldehyde) ~1705 Strong

C=N stretch (pyridine) ~1595 Strong

C=C stretch (pyridine) ~1560, ~1415 Medium

C-H in-plane bend (pyridine) ~1210, ~1100 Medium

C-H out-of-plane bend

(pyridine)
~825 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly for conjugated systems.

Transition λmax (nm)
Molar Absorptivity (ε)

L mol⁻¹ cm⁻¹
Solvent

π → π 256 14,000 Ethanol

n → π 315 1,000 Ethanol

Note: The position and intensity of absorption bands can be influenced by the solvent polarity.

[2]

Experimental Protocols
The following are generalized protocols for obtaining the spectral data presented above.

Instrument-specific parameters may need to be optimized.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of 4-Pyridinecarboxaldehyde in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR

tube.
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Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Data Acquisition (¹H NMR):

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Apply a 90° pulse.

Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 1-2

seconds for ¹H).

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16

scans).

Data Acquisition (¹³C NMR):

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Use a proton-decoupled pulse sequence.

Set the relaxation delay (typically 2-5 seconds for ¹³C).

Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 128

scans or more).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the resulting spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

FT-IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of neat 4-Pyridinecarboxaldehyde onto one face of a salt plate (e.g., NaCl

or KBr).

Carefully place a second salt plate on top to create a thin liquid film.

Instrument Setup:

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water

and CO₂ interference.

Data Acquisition:

Collect a background spectrum of the empty beam path or the clean salt plates.

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to generate the absorbance or transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Processing:

Perform baseline correction if necessary.

Label the major absorption peaks.
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UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 4-Pyridinecarboxaldehyde of a known concentration in a UV-

transparent solvent (e.g., ethanol or hexane).

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the

spectrophotometer (typically 0.1 - 1.0).

Instrument Setup:

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

Select the desired wavelength range for scanning (e.g., 200-400 nm).

Data Acquisition:

Fill a cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Rinse the cuvette with the sample solution before filling it with the sample.

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

Data Processing:

The instrument software will automatically subtract the baseline from the sample

spectrum.

Identify the wavelength(s) of maximum absorbance (λmax).

If the concentration and path length are known, the molar absorptivity (ε) can be

calculated using the Beer-Lambert law (A = εcl).

Visualizations
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The following diagrams illustrate the logical workflow of spectroscopic analysis and the

relationship between the molecular structure of 4-Pyridinecarboxaldehyde and its expected

spectral features.
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Caption: Workflow for the spectroscopic analysis of 4-Pyridinecarboxaldehyde.
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Molecular Structure

NMR Signatures
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UV-Vis Transitions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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